Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a cyclohexene ring, a phenylsulfonyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexene Ring: Starting with cyclohexanone, the cyclohexene ring can be formed through a dehydrogenation reaction.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of a suitable precursor with phenylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.
Final Coupling: The final step involves coupling the cyclohexene, phenylsulfonyl, and pyrrolidine moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced cyclohexane derivatives.
Substitution: Formation of substituted phenylsulfonyl derivatives.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine moiety may enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
- Cyclohex-2-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
Uniqueness
Cyclohex-3-en-1-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is unique due to the specific positioning of the cyclohexene ring, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different reactivity and interaction profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-cyclohex-3-en-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c19-17(14-7-3-1-4-8-14)18-12-11-16(13-18)22(20,21)15-9-5-2-6-10-15/h1-3,5-6,9-10,14,16H,4,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILHBRIHWUTPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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